molecular formula C17H32O2 B1203191 11-Cyclohexylundecanoic acid CAS No. 4277-62-7

11-Cyclohexylundecanoic acid

Cat. No.: B1203191
CAS No.: 4277-62-7
M. Wt: 268.4 g/mol
InChI Key: WFTPSUGFEZHCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Cyclohexylundecanoic acid is an organic compound belonging to the class of long-chain fatty acids. These fatty acids are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound has the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a solid at room temperature and is considered practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Cyclohexylundecanoic acid can be synthesized through various organic reactions. One common method involves the oxidation of cyclohexane using strong oxidizing agents like potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the complete conversion of cyclohexane to the desired carboxylic acid .

Industrial Production Methods: In industrial settings, cyclohexaneundecanoic acid can be produced through the catalytic oxidation of cyclohexane. This process often involves the use of metal catalysts and high-pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 11-Cyclohexylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclohexaneundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .

Comparison with Similar Compounds

11-Cyclohexylundecanoic acid can be compared to other long-chain fatty acids, such as:

    Undecanoic acid: Similar in structure but lacks the cyclohexane ring.

    Cyclohexylacetic acid: Contains a cyclohexane ring but has a shorter aliphatic tail.

    Cyclohexylpropanoic acid: Similar structure with a shorter aliphatic chain.

Uniqueness: this compound’s unique structure, combining a long aliphatic tail with a cyclohexane ring, gives it distinct chemical properties and reactivity compared to other long-chain fatty acids .

Properties

CAS No.

4277-62-7

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

11-cyclohexylundecanoic acid

InChI

InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19)

InChI Key

WFTPSUGFEZHCGU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCCCCCCCC(=O)O

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCC(=O)O

melting_point

55.4-56.6°C

Key on ui other cas no.

4277-62-7

physical_description

Solid

Synonyms

omega-cyclohexylundecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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